ETP chloride serves as a crucial precursor for the synthesis of alkenes through the HWE olefination reaction. This reaction allows for the formation of carbon-carbon double bonds with high regioselectivity and stereoselectivity. Source: Sigma-Aldrich, "Ethyltriphenylphosphonium Chloride":
ETP chloride plays a role in the conversion of L-cysteine-derived thiazolidines to D-amino acids. This method provides an alternative approach for the production of these essential biological molecules. Source: Sigma-Aldrich, "Ethyltriphenylphosphonium Chloride":
Researchers utilize ETP chloride as a building block for the synthesis of new and functional molecules. Its unique structure and reactivity make it a valuable tool for exploring potential applications in various fields, such as medicinal chemistry and materials science.
ETP chloride can be employed in the design of new catalysts for various organic reactions. By modifying its structure or incorporating it into functional frameworks, researchers can create catalysts with specific properties and improve reaction efficiency.
Ethyltriphenylphosphonium chloride is an organophosphorus compound with the chemical formula CHClP. This compound features a central phosphorus atom bonded to three phenyl groups and an ethyl group, making it a quaternary phosphonium salt. It is primarily known for its role in organic synthesis, particularly in the Wittig reaction, where it acts as a precursor to phosphonium ylides. These ylides are crucial intermediates for the synthesis of alkenes from aldehydes or ketones .
Ethyltriphenylphosphonium chloride is predominantly involved in substitution reactions that lead to the formation of phosphonium ylides. The mechanism of action typically involves the following steps:
The major products of these reactions are substituted alkenes, formed through the efficient conversion of carbonyl compounds.
Ethyltriphenylphosphonium chloride can be synthesized through several methods, with the most common involving the reaction of triphenylphosphine with ethyl chloride. The general procedure includes:
This method can yield over 94% purity and 99% yield in industrial settings .
Ethyltriphenylphosphonium chloride is widely used in organic synthesis due to its role in facilitating the Wittig reaction. Its applications include:
The compound's stability under normal conditions makes it a reliable choice for laboratory use .
The interaction studies for ethyltriphenylphosphonium chloride primarily focus on its reactivity with carbonyl compounds in the presence of strong bases. The compound's sensitivity to moisture necessitates careful handling and storage conditions to maintain its efficacy and prevent degradation. Additionally, its toxicological profile suggests that safety precautions are essential during laboratory interactions.
Several compounds share structural or functional similarities with ethyltriphenylphosphonium chloride. Here are a few notable examples:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Methyltriphenylphosphonium Chloride | Quaternary Phosphonium Salt | Similar reactivity in Wittig reactions |
| Benzyltriphenylphosphonium Chloride | Quaternary Phosphonium Salt | Used for similar synthetic applications |
| Triphenylphosphine | Phosphine | Precursor for phosphonium salts |
Ethyltriphenylphosphonium chloride stands out due to its specific reactivity profile and stability compared to other phosphonium salts. Its ability to form stable ylides makes it particularly valuable in synthetic organic chemistry, especially when high stereoselectivity is required in alkene formation .
Ethyltriphenylphosphonium chloride (ETPCl) is a quaternary phosphonium salt with the molecular formula C₂₀H₂₀ClP and a molecular weight of 326.8 g/mol . Its structure consists of a central phosphorus atom bonded to three phenyl groups, one ethyl group, and a chloride counterion (Figure 1). The tetrahedral geometry around phosphorus is stabilized by the bulky phenyl substituents, which impart lipophilicity and influence its reactivity .
Table 1: Key Identifiers of ETPCl
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 896-33-3 | |
| IUPAC Name | Ethyl(triphenyl)phosphanium chloride | |
| SMILES Notation | [Cl-].CCP+(C2=CC=CC=C2)C3=CC=CC=C3 |
ETPCl is a white to off-white crystalline solid with a melting point of 240–245°C . It is hygroscopic and soluble in polar solvents such as methanol and water but insoluble in acetone . Its stability under inert conditions makes it suitable for long-term storage at room temperature, though refrigeration (<15°C) is recommended to prevent hydrolysis .
Table 2: Physical Properties of ETPCl
| Property | Value | Source |
|---|---|---|
| Melting Point | 240–245°C | |
| Solubility | Methanol, Water | |
| Density | ~1.3 g/cm³ (estimated) |
Irritant;Environmental Hazard